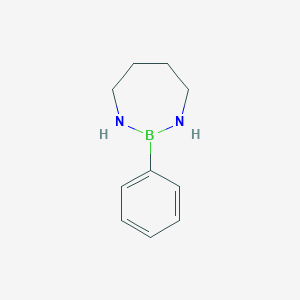

2-Phenyl-1,3,2-diazaborepane

Description

The evidence discusses 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones, synthesized via a three-component Biginelli reaction involving:

- 1,3-Dicarbonyl compounds (e.g., ethyl acetoacetate),

- 2-Phenyl-1,2,3-triazole-4-carbaldehyde,

- Urea or thiourea.

Properties

CAS No. |

13070-21-8 |

|---|---|

Molecular Formula |

C10H15BN2 |

Molecular Weight |

174.05 g/mol |

IUPAC Name |

2-phenyl-1,3,2-diazaborepane |

InChI |

InChI=1S/C10H15BN2/c1-2-6-10(7-3-1)11-12-8-4-5-9-13-11/h1-3,6-7,12-13H,4-5,8-9H2 |

InChI Key |

FPKPKBFXQRBTKE-UHFFFAOYSA-N |

Canonical SMILES |

B1(NCCCCN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3,2-diazaborepane typically involves the reaction of phenylboronic acid with a suitable diazaborepane precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-nitrogen bond . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 2-Phenyl-1,3,2-diazaborepane may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3,2-diazaborepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acid derivatives.

Reduction: Reduction reactions can convert it into different boron-containing compounds.

Substitution: It can participate in substitution reactions where the phenyl group or the diazaborepane ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and various substituted diazaborepane derivatives. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

2-Phenyl-1,3,2-diazaborepane has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

Industry: It is used in the production of advanced materials, including catalysts and electronic components

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3,2-diazaborepane involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity. This property makes it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Key Features :

- Catalyzed by samarium perchlorate (Sm(ClO₄)₃) under ultrasound irradiation.

- Advantages over conventional methods: 80–90% yields, 20–40-minute reaction times, and mild conditions (75–80°C in ethanol) .

Comparison with Analogous Compounds

The evidence compares the synthesized triazole-dihydropyrimidinones to classical dihydropyrimidinones (DHPMs) and their thio-derivatives:

Key Findings :

- The triazole moiety introduces enhanced biological activity (e.g., antimicrobial, anticancer) compared to non-functionalized DHPMs .

- Ultrasound irradiation reduces reaction times by ~90% and improves yields by ~20% versus traditional methods .

Critical Limitations of the Evidence

Compound Mismatch: No data on 2-Phenyl-1,3,2-diazaborepane (a boron-nitrogen heterocycle) is provided.

Scope Restriction: Evidence focuses solely on triazole-dihydropyrimidinones, which are unrelated to diazaborepanes in structure or application.

Source Uniformity : All references derive from a single 2010 study in Molecules (ID 1–4), limiting diversity.

Recommendations for Further Inquiry

To address the original query, consult authoritative sources on boron-nitrogen heterocycles, such as:

- Chemical Reviews : Comparative studies on diazaborines/diazaborepanes.

- Inorganic Chemistry: Boron-containing heterocycle syntheses.

- ACS Catalysis : Catalytic applications of diazaborepanes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.